molecular formula C9H11N3O B15124196 6-n,6-n-Dimethyl-1,3-benzoxazole-2,6-diamine

6-n,6-n-Dimethyl-1,3-benzoxazole-2,6-diamine

Cat. No.: B15124196
M. Wt: 177.20 g/mol
InChI Key: GCMBIRMXMCZAML-UHFFFAOYSA-N
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Description

6-n,6-n-Dimethyl-1,3-benzoxazole-2,6-diamine is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-n,6-n-Dimethyl-1,3-benzoxazole-2,6-diamine typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions for about 45 minutes, yielding a high percentage of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-n,6-n-Dimethyl-1,3-benzoxazole-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

6-n,6-n-Dimethyl-1,3-benzoxazole-2,6-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant effects.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-n,6-n-Dimethyl-1,3-benzoxazole-2,6-diamine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer properties may be related to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-N,2-N-Dimethyl-1,3-benzoxazole-2,5-diamine
  • N1,N3-Dimethylbenzene-1,3-diamine
  • 5,6-Dimethyl-1,2,3-benzotriazole

Uniqueness

6-n,6-n-Dimethyl-1,3-benzoxazole-2,6-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency in certain biological assays or possess unique reactivity in chemical reactions.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

6-N,6-N-dimethyl-1,3-benzoxazole-2,6-diamine

InChI

InChI=1S/C9H11N3O/c1-12(2)6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,1-2H3,(H2,10,11)

InChI Key

GCMBIRMXMCZAML-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C(O2)N

Origin of Product

United States

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